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Compound Name: 4,4-Dimethyl-2-oxazoline

Cat. No.: B1220103

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4-Dimethyl-2-oxazoline, a heterocyclic compound, serves as a crucial building block in
modern organic and polymer chemistry. Its unique structural features make it a valuable
monomer for the synthesis of advanced polymers and a versatile protecting group for
carboxylic acids. This technical guide provides an in-depth overview of its chemical properties,
spectroscopic profile, synthesis protocols, and key applications, with a particular focus on its
relevance in polymer science and drug development.

Nomenclature and Structure

The compound commonly known as 4,4-Dimethyl-2-oxazoline is systematically named 4,4-
Dimethyl-4,5-dihydro-1,3-oxazole according to IUPAC nomenclature. The presence of the
dihydro- prefix indicates the saturation of the C4-C5 bond in the oxazole ring.

Synonyms:
e 4,4-Dimethyloxazoline
¢ 4,5-Dihydro-4,4-dimethyloxazole

The structure consists of a five-membered ring containing nitrogen and oxygen atoms, with a
double bond between the nitrogen (N3) and the carbon at position 2 (C2). Two methyl groups
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are substituted at the C4 position.

Physicochemical and Spectroscopic Data

Quantitative data for 4,4-Dimethyl-2-oxazoline are summarized below, providing key physical
and chemical properties for experimental design and safety considerations.

ble 1: Physicochemical .

Property Value Reference(s)
Molecular Formula CsHaNO

Molecular Weight 99.13 g/mol

CAS Number 30093-99-3

Appearance Colorless Liquid [1]

Density 0.94 g/cm3 (at 20 °C) [1]

Boiling Point 99-100 °C (at 1013 hPa) [1]

Flash Point 1°C (33.8 °F) [1]

Water Solubility Hydrolyzes [2]

Refractive Index 1.419 - 1.424 [2]

Table 2: Spectroscopic Characterization Methods
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Technique Purpose Reference(s)

Identification of functional
FT-IR Spectroscopy ) ) [3]
groups and vibrational modes.

Complements FT-IR for
FT-Raman Spectroscopy ) [3]
structural analysis.

Determination of proton
1H NMR Spectroscopy environments for structural [3]

elucidation.

Determination of carbon
13C NMR Spectroscopy skeleton and chemical [3]
environments.

_ Analysis of electronic
UV-Vis Spectroscopy - [3]
transitions.

Determination of molecular
Mass Spectrometry (EI) weight and fragmentation [4]

patterns.

Synthesis and Experimental Protocols

The synthesis of 2-oxazolines is well-established, typically involving the cyclization of a
precursor molecule. A common and effective method is the cyclodehydration of 3-hydroxy
amides.[5]

General Synthesis Workflow

The synthesis of a 2-substituted-4,4-dimethyl-2-oxazoline generally follows two main steps:

» Amide Formation: Reaction of a carboxylic acid (or its activated derivative, like an acyl
chloride) with 2-amino-2-methyl-1-propanol to form an N-(2-hydroxy-1,1-dimethylethyl)amide
intermediate.

e Cyclodehydration: Ring closure of the amide intermediate to form the oxazoline ring, typically
promoted by a dehydrating agent.
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Caption: General workflow for the synthesis of 2-substituted-4,4-dimethyl-2-oxazolines.

Experimental Protocol: Cyclodehydration using Deoxo-
Fluor®

This protocol is adapted from methodologies reported for the cyclization of 3-hydroxy amides to
oxazolines.[5][6]

Warning: This reaction should be performed by trained personnel in a well-ventilated fume
hood using appropriate personal protective equipment. Deoxo-Fluor® is corrosive and reacts
with water.

e Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon or
Nitrogen), dissolve the N-(2-hydroxy-1,1-dimethylethyl)amide precursor (1.0 eq) in an
anhydrous solvent such as dichloromethane (CHzCl).

e Cooling: Cool the solution to 0 °C using an ice bath.

o Reagent Addition: Slowly add Deoxo-Fluor® ([Bis(2-methoxyethyl)amino]sulfur trifluoride)
(1.1 eq) to the stirred solution.

» Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring
the reaction progress by Thin Layer Chromatography (TLC).

e Quenching: Upon completion, carefully quench the reaction by slowly adding it to a saturated
agueous solution of sodium bicarbonate (NaHCOs).

o Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with
dichloromethane (3x).

e Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate
(Naz2S0a), filter, and concentrate the solvent under reduced pressure using a rotary
evaporator.
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« Purification: Purify the crude product by vacuum distillation or column chromatography to
yield the pure 4,4-dimethyl-2-oxazoline derivative.

Core Applications in Research and Development

4,4-Dimethyl-2-oxazoline is not merely a chemical curiosity; it is a pivotal component in
several advanced applications, particularly in polymer science and organic synthesis.

Monomer for Cationic Ring-Opening Polymerization
(CROP)

The most significant application of 2-oxazolines is their use as monomers in Cationic Ring-
Opening Polymerization (CROP).[7][8] This "living" polymerization technique allows for the
precise synthesis of poly(2-oxazoline)s (POXx), a class of polymers with properties that make
them highly attractive for biomedical applications.[8]

Key Advantages of POx Polymers:

Biocompatibility: Low toxicity and immunogenicity.

o "Stealth” Properties: Can evade the immune system, similar to polyethylene glycol (PEG).

e Tunability: The properties of the polymer can be precisely controlled by the choice of
monomer and polymerization conditions.

e Functionalization: The polymer chain can be readily functionalized at the initiator or
terminator ends.

These properties make POx polymers excellent candidates for drug delivery systems, such as
polymeric micelles and polymer-drug conjugates.[7]
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Caption: Role of 4,4-dimethyl-2-oxazoline as a monomer in CROP for biomedical polymers.
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Protecting Group for Carboxylic Acids

The oxazoline moiety is a robust protecting group for carboxylic acids.[3][4] It is stable under a
wide range of conditions, including exposure to Grignard reagents, organolithium reagents, and
hydride reducing agents, which would otherwise react with a free carboxylic acid. The
carboxylic acid can be regenerated later through acidic hydrolysis. This stability makes the
oxazoline group highly valuable in multi-step organic synthesis where sensitive functional
groups need to be preserved.[4]

Conclusion

4,4-Dimethyl-2-oxazoline is a versatile and valuable chemical for professionals in drug
development and materials science. Its primary role as a monomer in the synthesis of
biocompatible poly(2-oxazoline)s positions it at the forefront of research into next-generation
drug delivery platforms. Furthermore, its utility as a robust protecting group for carboxylic acids
provides an essential tool for complex organic synthesis. A thorough understanding of its
properties and reaction protocols is key to leveraging its full potential in innovative research
and development projects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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